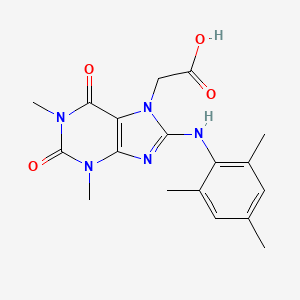
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound characterized by its unique structure, integrating elements of purine derivatives and mesitylene groups. It has garnered interest in the fields of medicinal chemistry and biochemical research due to its potential biological activities and structural complexity.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid generally involves multi-step processes. One commonly employed route might start with a purine derivative such as xanthine, which undergoes alkylation at specific nitrogen positions, followed by mesitylamination. The steps involve careful control of pH and temperature, use of protecting groups to avoid side reactions, and purification via methods like column chromatography.
Industrial Production Methods:
Industrial production typically scales up these laboratory methods, optimizing reaction conditions for larger volumes. Techniques like batch processing or continuous flow reactors can be employed to enhance yield and efficiency. The industrial focus remains on maintaining purity, controlling reaction kinetics, and minimizing environmental impact through green chemistry principles.
化学反应分析
Types of Reactions:
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.
Reduction: Using reagents such as sodium borohydride to reduce specific functional groups.
Substitution: Reactions with nucleophiles or electrophiles, leading to the replacement of groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, base catalysts like triethylamine.
Major Products Formed:
The products formed depend on the type of reaction and conditions used. For example, oxidation might yield various carboxylic acid derivatives, while substitution could introduce new functional groups or alter the mesityl group.
科学研究应用
This compound has wide-ranging applications:
Chemistry: Used as a starting material for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular pathways and enzyme interactions.
Medicine: Explored for possible therapeutic uses, including its activity against certain diseases or conditions.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The compound's mechanism involves interaction with molecular targets like enzymes or receptors. It can bind to these targets, influencing biological pathways. The exact pathways often include inhibition or activation of specific enzymes, affecting cellular functions such as metabolism or signal transduction.
相似化合物的比较
Caffeine (1,3,7-trimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Xanthine
Each of these compounds shares the purine core but differs in side-chain modifications, influencing their respective biological activities and applications.
Hope this is what you're looking for
属性
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(2,4,6-trimethylanilino)purin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-9-6-10(2)13(11(3)7-9)19-17-20-15-14(23(17)8-12(24)25)16(26)22(5)18(27)21(15)4/h6-7H,8H2,1-5H3,(H,19,20)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVZGDSKUUKRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
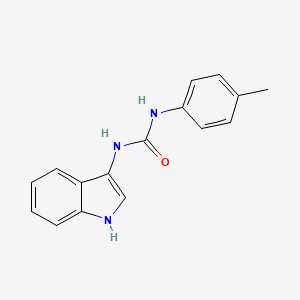
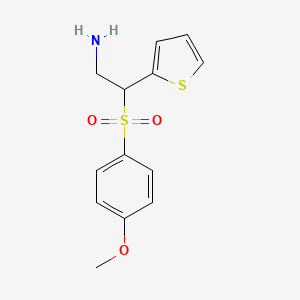
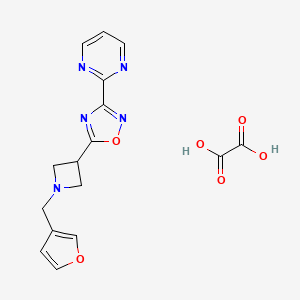
![7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)
![2-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2452007.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2452008.png)

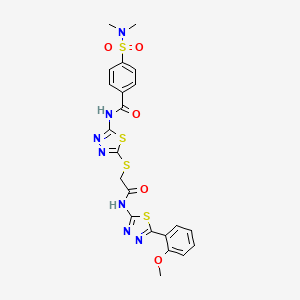
![6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2452011.png)
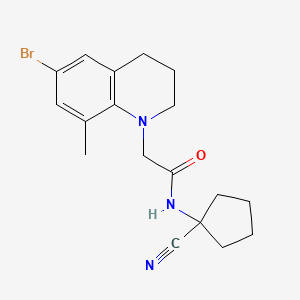
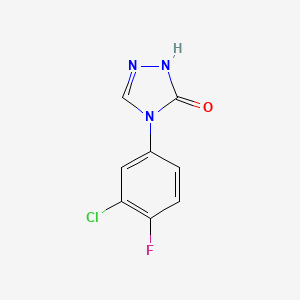
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2452019.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)
![N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2452022.png)
